Cas no 64287-26-9 (1,3-Benzenediamine, N,N,N',N'-tetraethyl-)

1,3-Benzenediamine, N,N,N',N'-tetraethyl- structure
64287-26-9 structure
Product Name:1,3-Benzenediamine, N,N,N',N'-tetraethyl-
CAS No:64287-26-9
MF:C14H24N2
MW:220.353763580322
CID:424285
PubChem ID:19382815
Update Time:2025-04-19

1,3-Benzenediamine, N,N,N',N'-tetraethyl- Chemical and Physical Properties

Names and Identifiers

    • 1,3-Benzenediamine, N,N,N',N'-tetraethyl-
    • 1-N,1-N,3-N,3-N-tetraethylbenzene-1,3-diamine
    • DTXSID90598562
    • tetra-N-ethyl-m-phenylenediamine
    • N~1~,N~1~,N~3~,N~3~-Tetraethylbenzene-1,3-diamine
    • SCHEMBL1574035
    • LOBSLLOTZXAAPI-UHFFFAOYSA-N
    • N,N,N',N'-tetraethyl-m-phenylene-diamine
    • 64287-26-9
    • N,N,N',N'-tetraethyl-m-phenylenediamine
    • Inchi: 1S/C14H24N2/c1-5-15(6-2)13-10-9-11-14(12-13)16(7-3)8-4/h9-12H,5-8H2,1-4H3
    • InChI Key: LOBSLLOTZXAAPI-UHFFFAOYSA-N
    • SMILES: N(CC)(CC)C1C=CC=C(C=1)N(CC)CC

Computed Properties

  • Exact Mass: 220.19412
  • Monoisotopic Mass: 220.193948774g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 6
  • Complexity: 156
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.2
  • Topological Polar Surface Area: 6.5Ų

Experimental Properties

  • PSA: 6.48

1,3-Benzenediamine, N,N,N',N'-tetraethyl- Production Method

Production Method 1

Reaction Conditions
1.1 Catalysts: Triethyl phosphite ,  Phosphonic acid
Reference
Method for producing aminophenol derivatives by condensation of divalent phenols with amine derivatives
, Japan, , ,

1,3-Benzenediamine, N,N,N',N'-tetraethyl- Preparation Products

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